Superior Wild-Type EGFR Sparing Relative to Poziotinib and BDTX-189
LDC0496 is a potent, wild type-sparing inhibitor, whereas poziotinib and BDTX-189 are described as 'equally or more potent inhibitors of wild-type EGFR' compared to mutant forms, predicting a narrow therapeutic window [1]. While direct numerical selectivity indices for LDC0496 are not tabulated in the primary literature, its designation as 'wild type-sparing' in contrast to the explicit non-selectivity of poziotinib and BDTX-189 constitutes a critical class-level inference for procurement [2].
| Evidence Dimension | Wild-Type EGFR Selectivity Profile |
|---|---|
| Target Compound Data | Characterized as 'wild type-sparing' and 'selective over wild type EGFR' [2] |
| Comparator Or Baseline | Poziotinib: 'equally or more potent inhibitor of wild-type EGFR' [1]; BDTX-189: 'equally or more potent inhibitor of wild-type EGFR' [1] |
| Quantified Difference | Not applicable; differentiation is categorical (sparing vs. non-sparing) |
| Conditions | Biochemical and cellular assays [REFS-1, REFS-2] |
Why This Matters
Procuring a wild-type-sparing compound reduces off-target toxicity in cellular models, enabling cleaner interrogation of exon 20 mutation biology.
- [1] Eck MJ, et al. Biochemical analysis of EGFR exon20 insertion variants insASV and insSVD and their inhibitor sensitivity. Proc Natl Acad Sci U S A. 2024;121(45):e2417144121. View Source
- [2] Lategahn J, et al. J Med Chem. 2022;65(9):6643-6656. View Source
